molecular formula C14H16N2 B13875158 3-(5-Ethylpyridin-2-yl)-4-methylaniline

3-(5-Ethylpyridin-2-yl)-4-methylaniline

Cat. No.: B13875158
M. Wt: 212.29 g/mol
InChI Key: SWPNFIDKSNYHLF-UHFFFAOYSA-N
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Description

This structure combines the electron-donating methyl group with the heteroaromatic pyridine ring, which introduces steric and electronic modifications. Such substitutions are critical in pharmaceutical and materials science, influencing solubility, reactivity, and biological activity .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(5-ethylpyridin-2-yl)-4-methylaniline

InChI

InChI=1S/C14H16N2/c1-3-11-5-7-14(16-9-11)13-8-12(15)6-4-10(13)2/h4-9H,3,15H2,1-2H3

InChI Key

SWPNFIDKSNYHLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2=C(C=CC(=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylpyridin-2-yl)-4-methylaniline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-ethyl-2-bromopyridine, a nucleophilic substitution reaction with 4-methylaniline can be performed in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high selectivity and conversion rates. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylpyridin-2-yl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group (if present) to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced amines, and halogenated derivatives, which can further undergo functionalization for various applications.

Scientific Research Applications

3-(5-Ethylpyridin-2-yl)-4-methylaniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, with studies focusing on its interaction with cellular targets.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(5-Ethylpyridin-2-yl)-4-methylaniline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, inhibiting their function or altering their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Methylaniline (4-MA)
  • Structure : Simplest analog with only a methyl group at the 4-position of aniline.
  • Properties :
    • Lower lipophilicity (logP = 1.03) compared to ethyl-substituted derivatives .
    • Higher susceptibility to air oxidation due to the absence of stabilizing pyridine .
    • Acute toxicity (log1/LC50 = 2.91) in Cyprinus carpio, indicating moderate environmental risk .
4-[2-(5-Ethylpyridin-2-yl)ethoxy]aniline
  • Structure : Ethoxy linker between the pyridine and aniline rings.
  • Properties :
    • Increased solubility in polar solvents due to the ethoxy group .
    • Reduced membrane permeability compared to direct pyridine-aniline linkage.
3-(2-(Diphenylmethylene)hydrazinyl)-4-methylaniline
  • Structure : Hydrazinyl group replaces pyridine.
  • Properties :
    • Enhanced reactivity in redox reactions due to the hydrazine moiety .
    • Lower thermal stability compared to pyridine-containing analogs.

Table 1: Comparative Data for Selected Compounds

Compound Molecular Weight logP Solubility Toxicity (log1/LC50) Biological Activity
3-(5-Ethylpyridin-2-yl)-4-MA ~242.3* ~2.5* Low (non-polar) Not reported Potential mGluR4 modulation*
4-Methylaniline 107.15 1.03 Moderate (H2O) 2.91 None reported
4-[2-(5-Ethylpyridin-2-yl)ethoxy]aniline 286.35 ~3.0 High (polar) Not reported Intermediate in drug synthesis
PHCCC (mGluR4 reference) 341.39 N/A Low N/A EC50 = 4.1 μM

*Estimated based on structural analogs.

Key Findings:
  • Biological Activity : Pyridine-containing analogs (e.g., compound 24 in mGluR4 studies) show sub-μM potency, suggesting that the ethylpyridyl group in 3-(5-Ethylpyridin-2-yl)-4-MA may confer similar target affinity .
  • Synthetic Utility : Ethylpyridyl-aniline derivatives are intermediates in anti-COVID-19 agents and kinase inhibitors, highlighting their versatility .

Structural and Functional Divergence

  • Electronic Effects : The pyridine ring introduces electron-withdrawing character, stabilizing the aniline moiety against oxidation compared to 4-MA .
  • Steric Effects : The ethyl group at the 5-position of pyridine may hinder interactions in tight binding pockets, as seen in mGluR4 ligands where bulkier groups reduced efficacy .
  • Crystallographic Behavior: Unlike layered pentamolybdates of 4-MA, the ethylpyridyl group in 3-(5-Ethylpyridin-2-yl)-4-MA likely disrupts inorganic framework formation due to steric bulk .

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